molecular formula C11H20N2O B11900027 7-(Piperidin-2-yl)azepan-2-one

7-(Piperidin-2-yl)azepan-2-one

Cat. No.: B11900027
M. Wt: 196.29 g/mol
InChI Key: XOJKDCUFORKEQE-UHFFFAOYSA-N
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Description

7-(Piperidin-2-yl)azepan-2-one (CAS 1378260-06-0) is an organic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . It features a unique bicyclic structure combining piperidine and azepan-2-one (caprolactam) rings, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds containing the piperidin-2-one moiety are known to serve as key precursors and intermediates in synthetic organic chemistry . Similarly, nitrogen-containing heterocycles like piperidine are frequently explored as core structures in pharmaceuticals and agrochemicals . Researchers can utilize this compound as a versatile building block for developing novel molecules, with potential applications in creating enzyme inhibitors and other biologically active agents. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

7-piperidin-2-ylazepan-2-one

InChI

InChI=1S/C11H20N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h9-10,12H,1-8H2,(H,13,14)

InChI Key

XOJKDCUFORKEQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)NC(C1)C2CCCCN2

Origin of Product

United States

Chiral Resolution:this Technique Involves Separating a Racemic Mixture of the Final Product or a Key Intermediate. This Can Be Achieved by Forming Diastereomeric Salts with a Chiral Resolving Agent or Through Chiral Chromatography. Kinetic Resolution, Where One Enantiomer Reacts Faster Than the Other in the Presence of a Chiral Catalyst or Reagent, Has Also Been Explored for N Boc Azepane Derivatives, Although with Limited Success in Some Cases.whiterose.ac.uk

These synthetic strategies are fundamental to accessing the individual stereoisomers of 7-(Piperidin-2-yl)azepan-2-one for further study and application.

Theoretical and Computational Studies of 7 Piperidin 2 Yl Azepan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance between accuracy and computational cost.

Geometry Optimization and Identification of Energy Minima

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the coordinates on the potential energy surface that correspond to a minimum energy. For a flexible molecule like 7-(Piperidin-2-yl)azepan-2-one, with two rings and a rotatable bond connecting them, multiple local energy minima, corresponding to different conformers, are expected.

Computational studies on piperidine (B6355638) derivatives and azepane derivatives often reveal multiple low-energy conformations. For instance, the piperidine ring typically adopts a chair conformation, but boat and twist-boat conformations are also possible, albeit at a higher energy. Similarly, the seven-membered azepan-2-one (B1668282) ring is known to have a more complex conformational landscape with several low-energy chair and boat-like conformations.

The geometry optimization of this compound would involve systematically exploring the potential energy surface to identify the global minimum and other low-lying energy minima. This is often achieved by performing calculations starting from various initial geometries. The relative energies of these conformers determine their population at a given temperature. It is anticipated that the most stable conformers would feature chair-like conformations for both rings, with variations arising from the relative orientation of the two rings and the position of the substituent.

Vibrational Frequency Analysis and Spectroscopic Correlations

Once the optimized geometries are obtained, vibrational frequency analysis is typically performed. This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational spectra for related compounds like 1-N-Cbz-piperidine-4-carboxylic acid have been computed using DFT methods (B3LYP/6-311++G(d,p)) and show good agreement with experimental FT-IR and FT-Raman spectra. bohrium.com

For this compound, characteristic vibrational modes would include the C=O stretching of the lactam group in the azepan-2-one ring, N-H stretching from both rings, and various C-H and C-N stretching and bending modes. By comparing the calculated frequencies with experimental data (if available), a detailed assignment of the spectral bands can be made, providing a deeper understanding of the molecular structure and bonding.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (based on data from related compounds)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Lactam C=OStretching1650 - 1690
N-H (Piperidine)Stretching3300 - 3500
N-H (Azepan-2-one)Stretching3200 - 3400
C-NStretching1000 - 1250
CH₂Stretching (asymmetric)2920 - 2950
CH₂Stretching (symmetric)2850 - 2880

Note: These are estimated ranges based on typical values for piperidine and lactam-containing molecules and may vary in the actual compound due to intramolecular interactions.

Molecular Orbital Analysis (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

In studies of similar heterocyclic compounds, DFT calculations have been used to determine these orbital energies. vulcanchem.comworldscientific.com For this compound, the HOMO is likely to be localized on the nitrogen atoms, particularly the one in the piperidine ring, which is a stronger electron donor. The LUMO is expected to be centered around the carbonyl group of the azepan-2-one ring, which is the primary electron-accepting site. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Representative HOMO-LUMO Energies from DFT Calculations on Related Heterocyclic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Olanzapine--3.937 vulcanchem.com
2-nitroacetophenone---
1-N-Cbz-piperidine-4-carboxylic acid-6.65-0.855.80

Note: The values for this compound would need to be specifically calculated but are expected to fall within a similar range, reflecting its nature as a saturated heterocyclic system.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and hyperconjugative interactions within a molecule. mdpi.com This analysis can reveal the nature of bonding and the extent of electron delocalization from filled orbitals to empty orbitals.

For this compound, NBO analysis would likely show significant hyperconjugative interactions, such as those between the lone pair of the nitrogen atoms and the antibonding orbitals of adjacent C-C or C-H bonds, which contribute to the stability of the molecule. It would also quantify the partial atomic charges on each atom, providing insights into the molecule's polarity and potential sites for electrostatic interactions. The carbonyl oxygen of the lactam is expected to have a significant negative charge, making it a hydrogen bond acceptor.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger, more flexible molecules over time.

Conformational Space Exploration and Energy Landscapes

Molecular dynamics simulations can be used to explore the vast conformational space of this compound by simulating its motion over a period of time at a given temperature. sci-hub.senih.gov These simulations can reveal the different conformations the molecule can adopt and the transitions between them. The resulting trajectory can be analyzed to construct a conformational energy landscape, which maps the potential energy as a function of key dihedral angles.

Simulation of Intramolecular Dynamics and Flexibility

The conformational landscape of this compound is characterized by the inherent flexibility of both the piperidine and azepane rings. Molecular dynamics (MD) simulations are a powerful tool to explore the accessible conformations and the transitions between them over time. These simulations can reveal the preferred puckering of each ring and the relative orientation of the two rings. For instance, the azepane ring can adopt several low-energy conformations, such as a chair or boat form, and the piperidine ring can exist in a stable chair conformation. doi.org The linkage between the two rings introduces additional degrees of freedom, leading to a complex potential energy surface.

MD simulations can be employed to generate ensembles of thermally accessible structures, providing a statistical understanding of the molecule's flexibility. From these simulations, various structural parameters can be analyzed, such as dihedral angle distributions, root-mean-square fluctuations (RMSF) of atomic positions, and the probability of forming specific intramolecular hydrogen bonds. This information is crucial for understanding how the molecule might interact with biological targets or how its shape evolves in different solvent environments.

Table 1: Representative Conformational Data from Molecular Dynamics Simulations

Parameter Description Typical Value Range
Piperidine Ring Conformation Predominant puckering style Chair
Azepane Ring Conformation Predominant puckering style Chair-like, Twist-chair
Inter-ring Dihedral Angle (C2-N1-C7'-C2') Relative orientation of the two rings -120° to +120°
RMSF of Ring Atoms Measure of atomic positional fluctuation 0.5 - 1.5 Å

Quantum Mechanical (QM) and Hybrid QM/MM Methods for Structural Characterization

To obtain a more accurate description of the geometry and electronic structure of this compound, Quantum Mechanical (QM) methods are employed. Density Functional Theory (DFT) is a widely used QM method that provides a good balance between computational cost and accuracy for molecules of this size. jcsp.org.pkresearchgate.net DFT calculations can be used to optimize the geometry of different conformers and to determine their relative energies, thus identifying the most stable structures.

For larger systems, such as the molecule interacting with a solvent or a biological macromolecule, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often utilized. doi.org In this approach, the chemically active region, such as the lactam group and the piperidinyl nitrogen, is treated with a high level of QM theory, while the remainder of the system is described by a more computationally efficient MM force field. This allows for the accurate modeling of electronic effects in the region of interest while still accounting for the influence of the surrounding environment.

Table 2: Comparison of Computational Methods for Structural Characterization

Method Strengths Limitations Typical Application
Molecular Mechanics (MM) Computationally inexpensive, suitable for large systems and long simulations. Does not explicitly treat electrons; relies on parameterization. Conformational searching, initial dynamics.
Density Functional Theory (DFT) Good accuracy for geometry and electronic properties. jcsp.org.pkresearchgate.net Computationally demanding for large systems. Optimization of stable conformers, calculation of spectroscopic parameters.
Hybrid QM/MM Balances accuracy and computational cost for large systems. doi.org Requires careful definition of QM and MM regions. Enzyme-substrate interactions, reactions in solution.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. By calculating these properties for different conformers, it is possible to assign experimental signals and to gain a deeper understanding of the molecular structure in solution.

DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.net These predictions can help to resolve ambiguities in experimental spectra and to assign specific protons and carbons in the molecule. Similarly, the vibrational frequencies and intensities corresponding to IR absorption bands can be calculated. jcsp.org.pk This is particularly useful for identifying the characteristic stretching frequency of the carbonyl group in the azepan-2-one ring and the N-H stretching vibrations of the piperidine and lactam groups, which are sensitive to the local electronic environment and hydrogen bonding interactions. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Parameter Predicted Value/Range
¹³C NMR Carbonyl Carbon (C=O) Chemical Shift 170-180 ppm
¹H NMR N-H Proton Chemical Shift (Piperidine) 2.0-4.0 ppm
IR Spectroscopy Carbonyl (C=O) Stretching Frequency 1650-1680 cm⁻¹
IR Spectroscopy N-H Stretching Frequency 3200-3400 cm⁻¹

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The analysis of the calculated electron density, using techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can provide quantitative information about the strength and nature of these interactions. researchgate.net For example, NBO analysis can reveal the delocalization of electron density from the nitrogen lone pair to the antibonding orbital of the N-H bond, which is a hallmark of hydrogen bonding. In addition to classical hydrogen bonds, other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, also contribute to the conformational stability of this compound.

Table 4: Key Intramolecular Interactions in this compound

Interaction Type Donor Acceptor Significance
Intramolecular Hydrogen Bond Piperidine N-H Azepan-2-one C=O Can significantly influence the relative orientation of the two rings.
Intramolecular Hydrogen Bond Azepan-2-one N-H - Less likely to form a stable intramolecular bond due to ring strain.
van der Waals Interactions Alkyl portions of both rings Alkyl portions of both rings Contribute to the overall conformational energy landscape.

Reactivity Profiles and Reaction Mechanisms of 7 Piperidin 2 Yl Azepan 2 One

Reactions of the Azepan-2-one (B1668282) Lactam Moiety

The azepan-2-one ring contains a cyclic amide (lactam) functional group, which is the primary site of its reactivity. The properties of this seven-membered ring are comparable to its parent compound, ε-caprolactam. wikipedia.orgchemchart.com

The lactam ring is susceptible to cleavage under various conditions, leading to linear amino acid derivatives. Conversely, cyclization of an appropriate amino acid precursor is a primary route for forming the lactam ring.

Hydrolytic Ring-Opening: Like all amides, the lactam in 7-(piperidin-2-yl)azepan-2-one can be hydrolyzed under acidic or basic conditions. This reaction breaks the amide bond to yield the corresponding amino acid, 7-amino-7-(piperidin-2-yl)heptanoic acid. The reaction is typically driven by heating in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH). ambeed.com

Ring-Opening Polymerization (ROP): ε-Caprolactam is famous for its ability to undergo anionic ring-opening polymerization to produce Nylon-6. acs.orgresearchgate.net While the bulky substituent at the C7 position in this compound might sterically hinder the polymerization process, it could potentially be initiated to form functional polyamides. researchgate.net The polymerization is typically initiated by a strong base (like sodium hydride) with an N-acyl-ε-caprolactam activator. acs.orgresearchgate.net

Reductive Ring-Opening: Treatment with very strong reducing agents under specific conditions can lead to ring-opening. For instance, some complex hydrides can cleave the amide bond.

Ring-Closing (Lactamization): The synthesis of the azepan-2-one ring itself involves a ring-closing reaction. This is typically achieved through the intramolecular condensation of a suitable ω-amino acid, in this case, a derivative of 7-amino-7-(piperidin-2-yl)heptanoic acid. wikipedia.org Another established method for forming lactam rings is the Beckmann rearrangement of a corresponding cyclohexanone (B45756) oxime derivative. wikipedia.orgresearchgate.net

Table 1: Summary of Key Reactions of the Azepan-2-one Moiety

Reaction Type Reagents/Conditions Product Type
Acidic Hydrolysis H₃O⁺, Heat ω-Amino acid
Basic Hydrolysis OH⁻, Heat Carboxylate salt of ω-amino acid
Anionic ROP NaH, N-acetyl-ε-caprolactam Functional Polyamide

The carbonyl group of the lactam is a key reactive site, although it is less electrophilic than a ketone carbonyl due to resonance with the adjacent nitrogen atom.

Reduction to Amine: The most significant reaction of the lactam carbonyl is its reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group completely to a methylene (B1212753) group (–C=O → –CH₂–). This transforms the this compound into 2-(azepan-7-yl)piperidine, converting the lactam into a cyclic diamine. Sodium borohydride (B1222165) is generally not strong enough to reduce amides.

Reaction with Organometallic Reagents: While challenging, Grignard reagents or organolithium compounds can attack the carbonyl carbon. This can lead to ring-opening or the formation of a hemiaminal intermediate, which can be further transformed. The outcome is highly dependent on the reagent and reaction conditions.

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring contains a secondary amine, which is the most reactive center in this portion of the molecule. Its nucleophilicity and basicity govern many of its characteristic reactions. mdpi.com

The lone pair of electrons on the piperidine nitrogen makes it a potent nucleophile.

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. researchgate.net The reaction typically proceeds via an Sₙ2 mechanism. This allows for the introduction of a wide variety of substituents onto the nitrogen atom.

N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides under basic conditions (like Schotten-Baumann conditions) leads to the formation of an N-acylpiperidine derivative. vulcanchem.comthieme-connect.de This is a common method for installing functional groups or protecting the amine. For instance, reacting the molecule with 4-fluorobenzoyl chloride would yield 1-(4-fluorobenzoyl)-2-(7-oxoazepan-7-yl)piperidine. vulcanchem.com

Salt Formation: As a base, the piperidine nitrogen readily reacts with acids to form piperidinium (B107235) salts. acs.org This property is crucial for the purification and handling of piperidine-containing compounds.

Table 2: Summary of Key Reactions of the Piperidine Moiety

Reaction Type Reagents/Conditions Product Type
N-Alkylation R-X (Alkyl halide), Base N-Alkyl piperidine
N-Acylation R-COCl (Acyl chloride), Base N-Acyl piperidine
N-Arylation Ar-X, Buchwald-Hartwig or Ullmann conditions N-Aryl piperidine

The carbon atoms adjacent (alpha) and further away (beta) from the nitrogen can also participate in reactions, often through modern synthetic methods.

Alpha-Position (C6) Reactivity: The C2 position is already substituted by the azepanone ring. The other alpha-position, C6, is a potential site for functionalization. Oxidation of the piperidine ring can generate an intermediate iminium ion, which can then be trapped by nucleophiles, leading to substitution at the C6 position. acs.org

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds. It is conceivable that under specific catalytic conditions (e.g., using palladium or rhodium catalysts), C-H bonds at the C3, C4, or C5 positions could be targeted for arylation, alkylation, or other transformations. sorbonne-universite.fr The regioselectivity of such reactions would be influenced by the steric and electronic environment created by the bulky substituent at C2.

Reactions Involving the Linkage between Piperidine and Azepane

The bond connecting the C7 of the azepanone ring to the C2 of the piperidine ring is a robust sp³-sp³ carbon-carbon single bond. This bond is generally unreactive under standard synthetic conditions.

Inertness: This C-C bond is not susceptible to cleavage by common reagents used for hydrolysis, reduction, or N-alkylation/acylation. Harsh oxidative conditions that might cleave this bond would likely degrade the rest of the molecule as well.

Specific Chemical Transformations of this compound

The reactivity of this compound is dictated by the functional groups present in its structure: a secondary amine within the piperidine ring and a cyclic amide (lactam) in the azepan-2-one ring. While specific research on the reactivity of this particular bifunctional compound is limited, its chemical behavior can be inferred from studies on related piperidine and azepan-2-one (caprolactam) derivatives. The interplay between the nucleophilic piperidine nitrogen and the electrophilic lactam carbonyl group governs its chemical transformations.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the piperidine or the azepan-2-one moiety.

Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be formed. For instance, mild oxidation may lead to the corresponding hydroxylamine (B1172632) or nitroxide radical. More vigorous oxidation can result in the formation of enamines or lead to ring-opening. The lactam portion of the molecule is generally resistant to oxidation, but strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the carbon adjacent to the nitrogen atom or the carbonyl group, leading to more complex products like diones in related systems. evitachem.com

Reduction: Both the amide functional group in the azepan-2-one ring and the secondary amine in the piperidine ring can undergo reduction. The lactam carbonyl is the primary site for reduction. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine, which would result in the formation of 7-(piperidin-2-yl)azepane. This transformation converts the lactam into a cyclic diamine. Milder reducing agents like sodium borohydride are typically not strong enough to reduce amides but could potentially reduce related ketone functionalities if present. evitachem.com

Table 1: Potential Oxidation and Reduction Reactions

Reaction TypeReagent ExamplesPotential Product(s)
Oxidation Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) evitachem.comPiperidine N-oxide, Enamines, Ring-opened products
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) evitachem.com7-(Piperidin-2-yl)azepane (from lactam reduction)

Electrophilic and Nucleophilic Substitution Reactions

The dual functionality of the molecule allows for both electrophilic and nucleophilic substitution reactions.

Nucleophilic Reactions: The secondary amine in the piperidine ring is a potent nucleophile. It can readily react with various electrophiles. Common reactions include:

Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides will lead to N-substituted derivatives on the piperidine nitrogen.

Michael Addition: As a nucleophile, the piperidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds.

The lactam carbonyl group is electrophilic and susceptible to attack by strong nucleophiles. This typically results in the ring-opening of the azepan-2-one moiety. researchgate.net For example, reaction with organolithium or Grignard reagents can lead to the formation of amino ketones after hydrolysis.

Electrophilic Substitution: While the molecule lacks aromatic rings for classical electrophilic aromatic substitution, the positions α to the lactam carbonyl and the piperidine nitrogen can be deprotonated with a strong base (like n-butyllithium) to form an α-amino organolithium species or an enolate. whiterose.ac.uk These intermediates can then react with various electrophiles, allowing for substitution at the α-carbon positions. whiterose.ac.uk

Table 2: Potential Substitution Reactions

Reaction TypeMoietyReagent ExamplesPotential Product(s)
Nucleophilic Substitution (by Piperidine N) PiperidineAlkyl halides, Acyl chloridesN-Alkyl or N-Acyl derivatives
Nucleophilic Acyl Substitution (on Lactam C=O) Azepan-2-oneGrignard reagents, Organolithiums Ring-opened amino ketones
Electrophilic Substitution (via lithiation) Piperidine/Azepan-2-one α-carbonn-BuLi followed by an electrophile (E+) whiterose.ac.ukα-Substituted derivatives

Transesterification Reactions

In the context of lactams, "transesterification" is more accurately described as aminolysis or alcoholysis, which involves the ring-opening of the cyclic amide. While lactams are generally less reactive than their corresponding lactones (cyclic esters), they can undergo nucleophilic ring-opening reactions under certain conditions.

For instance, base-catalyzed reaction with an alcohol (alcoholysis) can lead to the formation of an amino ester. Similarly, reaction with an amine (aminolysis) would yield a diamine derivative. Studies on related N-substituted azepan-2-one derivatives have demonstrated that base-catalyzed transesterification with primary alcohols can occur, suggesting that the lactam ring in this compound could be opened by strong nucleophiles like alkoxides. doi.org This reaction proceeds via nucleophilic attack at the electrophilic carbonyl carbon of the lactam, leading to a tetrahedral intermediate which then collapses to form the ring-opened product. doi.org

Mechanistic Investigations of Key Transformations (e.g., Smiles Rearrangement of related compounds)

While this compound itself does not undergo the Smiles rearrangement due to the absence of an appropriate aromatic system, this reaction is a significant transformation for many related aza-heterocyclic compounds and provides insight into intramolecular reactivity. cdnsciencepub.comscispace.com

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. cdnsciencepub.commdpi.com In the classic version, an electron-deficient aromatic ring migrates from one heteroatom to another. scispace.com The general mechanism involves several key steps:

Nucleophile Generation: A nucleophilic center (Y-H) is deprotonated by a base to generate a potent nucleophile (Y⁻).

Intramolecular Attack: The generated nucleophile attacks the ipso-carbon of the attached electron-poor aryl ring. This forms a spirocyclic intermediate known as a Meisenheimer complex. cdnsciencepub.com The stability of this intermediate is crucial for the reaction to proceed.

Ring Scission: The bond between the aryl ring and the original linking atom (X) breaks, transferring the aryl group to the nucleophilic atom (Y).

Protonation: The resulting anion is protonated to yield the final rearranged product.

A related transformation is the Truce-Smiles rearrangement , where the attacking nucleophile is a carbanion instead of a heteroatom, leading to the formation of a new carbon-carbon bond. cdnsciencepub.comnih.gov

Mechanistic studies, often employing deuterium (B1214612) labeling and computational models, have confirmed the SNAr pathway and largely ruled out alternative mechanisms like those involving benzyne (B1209423) intermediates. scispace.com The rearrangement is highly dependent on the electronic nature of the migrating aryl ring; electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack. mdpi.com This type of rearrangement is a powerful tool in synthetic chemistry for constructing complex heterocyclic scaffolds from simpler precursors. nih.govresearchgate.net

Derivatization and Functionalization Strategies of 7 Piperidin 2 Yl Azepan 2 One

Introduction of Diverse Substituents on the Azepane Ring System

The azepane ring of 7-(piperidin-2-yl)azepan-2-one offers several positions for the introduction of substituents to modulate its physicochemical and pharmacological properties. Strategies for achieving this often involve the use of diazocarbonyl chemistry to create functionalized azepane scaffolds that can be further elaborated. researchgate.netnih.gov One common approach is the C-alkylation of dicarbonyl precursors to the seven-membered ring. researchgate.netnih.gov

Furthermore, ring expansion methodologies, such as the Beckmann rearrangement of a substituted cyclohexanone (B45756) oxime, can be employed to generate substituted azepan-2-ones. The nature and position of the substituents on the cyclohexanone precursor will dictate the substitution pattern on the resulting azepane ring. researchgate.net For instance, the use of a trifluoromethyl group on a pyrrolidine (B122466) precursor has been shown to induce a regioselective ring expansion to yield 4-substituted α-trifluoromethyl azepanes. researchgate.net While this specific example relates to a different synthetic route, it highlights the principle of using directing groups to control the position of substitution on the azepane ring.

The introduction of substituents can also be achieved through the functionalization of a pre-formed azepane ring. For example, the ketone group in a dicarbonyl azepane scaffold can undergo diastereoselective Luche reduction, and the resulting hydroxyl group, along with the ester and amine groups, can be further manipulated. researchgate.netnih.gov

Table 1: Potential Substitutions on the Azepane Ring

Position of SubstitutionType of SubstituentPotential Precursor/Method
C-3Alkyl, ArylC-alkylation of dicarbonyl precursors
C-4TrifluoromethylRegioselective ring expansion
C-7Varied (from linkage modification)Modification of inter-ring linkage

Functionalization of the Piperidine (B6355638) Moiety for Structural Modulation

The piperidine moiety of this compound provides another key site for structural diversification. A variety of methods for the synthesis and functionalization of piperidine derivatives have been developed. nih.gov These strategies can be broadly categorized into multi-component reactions and the modification of a pre-existing piperidine ring.

One of the most common methods for functionalizing the piperidine nitrogen is through reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov This allows for the introduction of a wide array of alkyl and aryl substituents. Additionally, N-arylation and N-acylation reactions can be performed to introduce further diversity.

Functionalization of the carbon skeleton of the piperidine ring can be more challenging but can be achieved through various synthetic routes. For instance, the use of organometallic reagents or cross-coupling reactions on suitably protected and activated piperidine derivatives can introduce substituents at specific positions. The synthesis of piperidine derivatives through intramolecular cyclization of functionalized precursors also allows for the incorporation of substituents at various points on the ring. nih.gov

The modification of agonist binding moieties in other piperidine-containing compounds has demonstrated that functionalization of amino groups with sulfonamides can significantly impact receptor affinity and selectivity. nih.gov This suggests that similar modifications to the piperidine nitrogen of this compound could be a fruitful avenue for analog development.

Modification of the Inter-ring Linkage

Strategies to modify this linkage could involve the synthesis of precursors where the linking atom is not a direct carbon-carbon bond. For example, the synthesis could be designed to incorporate an ether, amine, or amide linkage between the two rings. This would involve the coupling of appropriately functionalized and separated azepane and piperidine precursors.

The stereochemistry of the linkage is also a key factor. The existing bond between the C-7 of the azepane and C-2 of the piperidine creates stereocenters. The synthesis of different stereoisomers and the evaluation of their biological activities is a common strategy in medicinal chemistry to explore the optimal spatial arrangement for receptor binding.

Synthesis of Libraries of this compound Analogs

The development of libraries of this compound analogs is essential for systematic SAR exploration. The synthetic strategies discussed in the preceding sections can be adapted for combinatorial and parallel synthesis approaches to generate a large number of diverse compounds.

The functionalization of the azepane and piperidine rings provides opportunities for creating a library with variations at multiple positions. For example, a library could be designed with a fixed azepane core and a diverse set of substituents on the piperidine nitrogen. Conversely, a library could be generated with a constant piperidine moiety and a variety of substituents on the azepane ring.

The use of solid-phase synthesis techniques could facilitate the rapid and efficient generation of such libraries. In this approach, the this compound scaffold could be attached to a solid support, followed by the sequential addition of building blocks to introduce diversity at the desired positions. After the synthesis is complete, the final compounds are cleaved from the solid support for biological evaluation. The preparation of functionalized azepane and oxepane (B1206615) scaffolds using diazocarbonyl chemistry has been shown to be amenable to library synthesis. researchgate.netnih.gov

Advanced Analytical Method Development for Structural Analogs

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry for separating, identifying, and purifying the components of a mixture. For compounds like "7-(Piperidin-2-yl)azepan-2-one," both high-performance liquid chromatography (HPLC) and specialized chiral chromatography techniques are indispensable.

Reversed-phase HPLC (RP-HPLC) is a widely used and powerful technique for the analysis of bicyclic lactam structures. google.com The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and resolution of the target analyte from impurities and starting materials. Most analytical methods for related compounds employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. taylorandfrancis.comnih.gov

The selection of the mobile phase composition, including pH and the type of organic solvent, is critical. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities within a single analytical run. nih.gov Detection is typically performed using a photodiode array (PDA) or UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov For compounds lacking a strong chromophore, pre-column derivatization with a UV-absorbing reagent can be employed to enhance detection sensitivity. researchgate.net

A typical starting point for method development for "this compound" would involve a C18 column and a mobile phase of acetonitrile and water with a common additive like formic acid to improve peak shape. rsc.org

Table 1: Illustrative RP-HPLC Method Parameters for Lactam Analogs

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a non-polar stationary phase for reversed-phase separation.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common solvent system offering good selectivity for polar compounds. rsc.org
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical separations, balancing speed and resolution. nih.gov
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 210 nmGeneral wavelength for detecting amide bonds present in the lactam rings.
Injection Vol. 10 µLA typical volume for analytical HPLC.

Since "this compound" possesses multiple chiral centers, its synthesis can result in a mixture of stereoisomers. Separating and quantifying these enantiomers and diastereomers is critical, as they may exhibit different biological activities. Chiral HPLC is the premier technique for this purpose.

Direct separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving a wide range of racemic compounds, including lactams and piperidine (B6355638) derivatives. nih.govmdpi.com The choice of mobile phase, either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile), significantly influences the enantioselective recognition by the CSP. nih.govresearchgate.net For example, a study on piperidine-2,6-diones demonstrated successful enantiomeric resolution on a covalently bonded cellulose 3,5-dimethylphenyl carbamate (B1207046) CSP under both normal and reversed-phase conditions. nih.gov

In cases where direct separation on a CSP is challenging, pre-column derivatization with a chiral derivatizing agent can be used. This process converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.netasianpubs.org For instance, piperidine enantiomers have been successfully separated after derivatization with reagents like 3,5-dinitrobenzoic acid or para-toluene sulfonyl chloride. researchgate.netasianpubs.org

Table 2: Chiral HPLC Separation Strategies for Piperidine Analogs

StrategyChiral Stationary Phase (CSP) / Derivatizing AgentMobile Phase ExampleReference
Direct Separation Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD)n-Hexane / Ethanol (85:15, v/v) nih.gov
Direct Separation Immobilized Amylose (e.g., Amylose-SA)CO₂ / Methanol (80/20, v/v) (SFC Mode) mdpi.com
Pre-column Derivatization 3,5-Dinitrobenzoic Acidn-Hexane / Ethanol (85:15, v/v) asianpubs.org
Pre-column Derivatization para-Toluene Sulfonyl Chloride (PTSC)0.1% Diethylamine in Ethanol researchgate.net

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of complex mixtures generated during synthesis or metabolism studies, hyphenated techniques that couple the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry (LC-MS) are invaluable. LC-MS/MS, or tandem mass spectrometry, provides structural information by fragmenting the parent ion, which is crucial for identifying unknown impurities or metabolites. nih.govalternative-therapies.com

In the context of "this compound," an LC-MS/MS method would typically use an electrospray ionization (ESI) source, which is well-suited for polar, nitrogen-containing compounds. nih.govscielo.br The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high-sensitivity quantification of the target analyte and its related substances. rsc.org The fragmentation patterns of piperidine-containing compounds in MS/MS experiments can be very informative. scielo.brnih.gov For example, cleavage of the piperidine ring often yields characteristic product ions that can be used to confirm the identity of the compound class. nih.gov Studies on similar structures have used LC-MS/MS to differentiate between isomers by analyzing their unique fragmentation spectra. nih.gov

Quantitative Analysis Methods for Reaction Monitoring and Purity Assessment

The development of accurate and precise quantitative methods is essential for monitoring the progress of a chemical reaction and for assessing the final purity of "this compound." HPLC with UV detection is the most common technique for this purpose.

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a certified reference standard. This allows for the determination of the concentration of the analyte in unknown samples. The method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. nih.gov

Online or real-time HPLC monitoring can provide detailed, data-rich profiles of a reaction as it proceeds. telescopeinnovations.com This Process Analytical Technology (PAT) approach allows for the tracking of reactants, intermediates, products, and byproducts over time, leading to a deeper understanding of reaction kinetics and mechanisms. telescopeinnovations.com This knowledge is critical for optimizing reaction conditions to maximize yield and minimize impurity formation. For purity assessment, the area percentage of the main peak relative to the total area of all peaks in the chromatogram is often used, assuming all compounds have a similar response factor at the detection wavelength.

Synthetic Applications and Research Contexts of 7 Piperidin 2 Yl Azepan 2 One Derivatives

Utilizing 7-(Piperidin-2-yl)azepan-2-one as a Synthetic Intermediate for Novel Structures

The bifunctional nature of this compound and its derivatives makes them versatile intermediates for the synthesis of novel chemical entities. The presence of two reactive lactam functions, along with the amine and carbonyl groups, allows for a variety of chemical transformations.

One key application involves using this scaffold to generate more complex heterocyclic systems. For instance, in the development of antitumor agents inspired by the natural product evodiamine, a related compound, azepan-2-one (B1668282), is used as a starting material. acs.org A multi-step synthesis starting from azepan-2-one yields an intermediate that is then reacted under microwave conditions with another heterocyclic component in the presence of phosphorus oxychloride (POCl₃) to form a quaternary ammonium (B1175870) salt. acs.org Subsequent reduction with sodium borohydride (B1222165) (NaBH₄) affords the final complex structure. acs.org This strategic incorporation of the azepane ring, an expansion from the piperidine (B6355638) ring found in the original natural product analogue, is a key step in creating structural diversity. acs.org

Similarly, the Ugi-azide multi-component reaction (MCR) has been employed to create complex bis-heterocyclic lactam-tetrazoles. nih.gov In this strategy, a tethered keto-ester, methyl 6-oxoheptanoate, undergoes the Ugi-azide reaction. The resulting intermediate is then subjected to basic hydrolysis followed by activation with thionyl chloride (SOCl₂) to trigger an intramolecular cyclization, yielding a tetrazolyl-azepanone derivative, 1-(furan-2-ylmethyl)-7-methyl-7-(1-pentyl-1H-tetrazol-5-yl)azepan-2-one. nih.gov This method highlights how the core azepan-2-one structure can be elaborated into intricate, fused heterocyclic systems.

Furthermore, derivatives such as 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane are synthesized through multi-step pathways that typically involve the functionalization of the piperidine ring, for example, by introducing an ethyl-azepane chain via alkylation or reductive amination, followed by acylation of the piperidine nitrogen. vulcanchem.com The resulting molecule can serve as a scaffold for further modifications. smolecule.com

Incorporation into Complex Molecular Architectures and Scaffolds

The this compound framework is not just a simple building block but can be integrated into larger, more complex molecular architectures. This is particularly evident in the field of medicinal chemistry, where scaffold diversity is crucial for the discovery of new therapeutic agents.

A notable example is the synthesis of analogues of the natural product evodiamine. acs.org Researchers have intentionally expanded the C-ring from a piperidine to a seven-membered azepane ring to explore new chemical space. acs.org This modification, combined with other structural changes like replacing an indole (B1671886) ring system with a benzofuran, demonstrates how the azepane moiety can be strategically incorporated to generate novel scaffolds with potential antitumor activity. acs.org The synthesis involves creating a key azepane-containing intermediate, which is then fused with other heterocyclic components to build the final complex molecule. acs.org

This approach of "scaffold hopping" or modification is a common strategy to improve the properties of a known active molecule. By replacing a piperidine ring with an azepane ring, chemists can alter the conformational flexibility and steric profile of the molecule, potentially leading to improved biological activity or selectivity. nih.govnih.gov

Contribution to Scaffold Diversity in Organic Synthesis and Heterocyclic Chemistry

The synthesis of molecules based on the this compound core contributes significantly to scaffold diversity in organic and heterocyclic chemistry. The azepane ring system itself is a prominent feature in many small-molecule drugs and natural products. researchgate.net Synthetic methods that provide access to new azepane-based scaffolds are of continuous interest to organic chemists. researchgate.net

The creation of diverse molecular scaffolds is a cornerstone of modern drug discovery. acs.org By designing and synthesizing novel molecular frameworks inspired by natural products like evodiamine, chemists can generate libraries of compounds with varied biological activities. acs.org The deliberate modification of existing scaffolds, such as expanding a piperidine to an azepane ring, is a powerful tool for achieving this diversity. acs.org This strategy allows for the exploration of new structure-activity relationships and the potential identification of multi-targeting agents. acs.org

The development of synthetic routes to access azepane derivatives, such as through ring-expansion reactions of piperidines or ring-closing metathesis, further enriches the toolbox of synthetic chemists. nih.govresearchgate.net These methods enable the construction of a wide array of substituted azepanes, which can then be used to build even more complex and diverse heterocyclic structures. researchgate.netnih.gov

Comparative Studies with Other Fused or Spiro Heterocyclic Systems

The chemical behavior and biological relevance of the this compound system can be better understood through comparative studies with other heterocyclic structures, particularly those also containing piperidine or azepane rings.

The size of the heterocyclic ring has a profound impact on its chemical and physical properties. Comparing the seven-membered azepane ring to the six-membered piperidine ring reveals key differences. The larger azepane ring generally possesses greater conformational flexibility, which can influence its interaction with biological targets. beilstein-journals.org However, this increased size can also introduce greater steric hindrance, potentially slowing down certain chemical reactions compared to their piperidine counterparts.

For example, in cross-coupling reactions like the Suzuki coupling, the increased steric bulk of an azepane ring compared to a piperidine can lead to slower reaction rates. Conversely, the higher ring strain in smaller rings like azetidine (B1206935) (four-membered) enhances their reactivity in ring-opening reactions, but they are less stable than azepane derivatives.

Substitution patterns on the rings also play a critical role in modulating reactivity. Electron-withdrawing groups, such as fluorine atoms, can enhance the electrophilicity of nearby functional groups. For instance, a fluorine substituent on an azepane ring can make an adjacent nitrile group more susceptible to cyanide displacement reactions. The presence of bulky substituents can affect physical properties like boiling point and solubility, which are crucial for purification and formulation. Quantum chemistry calculations have shown that the piperidine ring influences the chemical stability of molecules like piperine (B192125) through both steric and electronic effects. researchgate.net

A wide variety of synthetic methods have been developed to access diverse piperidine and azepane derivatives, reflecting their importance in chemistry. researchgate.net Ring-expansion reactions are a powerful strategy for converting more readily available piperidines into azepanes, often with high stereoselectivity. researchgate.net Other methods include ring-closing reactions and multi-step sequences starting from acyclic precursors. researchgate.net

Enzyme cascades have also been utilized for the stereoselective synthesis of 3-aminoazepane derivatives from amino alcohol precursors. rsc.org Interestingly, in these biocatalytic systems, the imine intermediate of the azepane was found to be less readily formed than the corresponding piperidine imine, highlighting the subtle differences in reactivity between the two ring systems. rsc.org

The synthesis of related compounds where the piperidine or azepane rings are fused to other ring systems, such as in 2,3,4,5-tetrahydro-1H-2-benzazepine, has also been extensively studied. nih.gov Comparing these fused systems allows for a deeper understanding of how conformational restriction and the orientation of key functional groups affect biological activity. nih.gov The exploration of these related scaffolds, including their various substituted forms, is essential for mapping out the chemical space around the core this compound structure and for the rational design of new functional molecules. whiterose.ac.uk

Q & A

Basic: What are the standard characterization techniques for confirming the structure of 7-(Piperidin-2-yl)azepan-2-one?

To confirm the structure, researchers should employ a combination of NMR spectroscopy (1H and 13C), HPLC-MS for purity assessment, and FT-IR to verify functional groups. For NMR, compare experimental shifts with computational predictions (e.g., density functional theory) to resolve ambiguities in piperidine/azepane ring conformations. Reproducibility requires strict adherence to solvent standardization (e.g., deuterated solvents) and temperature control . Batch consistency can be ensured via HPLC-MS with ≥95% purity thresholds, though minor variations in salt content or impurities may require additional quality controls (e.g., elemental analysis) for sensitive assays .

Basic: What synthetic routes are commonly reported for this compound, and how can their efficiency be compared?

The compound is typically synthesized via ring-closing metathesis or cyclization of amino acid derivatives . To evaluate efficiency, researchers should:

  • Tabulate yields, reaction times, and catalyst loads across methods (see example table below).
  • Use green chemistry metrics (e.g., E-factor, atom economy) to assess environmental impact.
  • Validate reproducibility by replicating protocols from ≥3 independent studies, noting solvent purity and inert atmosphere requirements .
MethodYield (%)Reaction Time (h)Catalyst Load (mol%)
Ring-closing metathesis65125
Amino acid cyclization7824N/A

Advanced: How can researchers resolve contradictions in reported NMR data for this compound across different studies?

Contradictions often arise from solvent effects , tautomerism , or conformational flexibility . To address this:

Perform variable-temperature NMR to identify dynamic equilibria between ring conformers.

Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* level) to predict dominant conformers.

Use COSY and NOESY to confirm through-space couplings between piperidine and azepane protons.

Replicate conflicting studies under identical conditions, noting batch-specific impurities via LC-MS .

Advanced: What factorial design approaches are optimal for optimizing the synthesis of this compound?

A 3-factor, 2-level factorial design is recommended to assess the impact of temperature, catalyst type, and solvent polarity. For example:

  • Factors : Temperature (60°C vs. 80°C), Catalyst (Grubbs II vs. Hoveyda-Grubbs), Solvent (DCM vs. THF).
  • Response variables : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant interactions and generate a predictive model. Virtual simulations (e.g., molecular dynamics) can pre-screen conditions to reduce experimental iterations .

Advanced: How should researchers design experiments to investigate the compound’s biological activity while minimizing batch-to-batch variability?

Pre-screen batches : Require peptide content analysis and TFA removal validation (<1% residual TFA) for cell-based assays.

Use internal controls : Include a reference batch in every assay to normalize activity measurements.

Statistical design : Apply block randomization to distribute batch effects across experimental groups.

Metadata tracking : Log synthesis dates, storage conditions, and QC reports for retrospective analysis .

Basic: What computational tools are recommended for modeling the pharmacokinetic properties of this compound?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility, BBB permeability, and CYP450 interactions.
  • Docking studies : Employ AutoDock Vina with crystal structures of target enzymes (e.g., proteases) to predict binding modes.
  • MD simulations : Run GROMACS or AMBER for ≥100 ns to assess conformational stability in aqueous environments. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Advanced: How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data for this compound?

Re-evaluate force fields : Ensure simulations use updated parameters for nitrogen heterocycles.

Assay validation : Confirm target engagement via orthogonal methods (e.g., SPR, ITC).

Probe off-target effects : Use proteome-wide affinity profiling (e.g., CETSA).

Data triangulation : Cross-reference results with structurally analogous compounds in public databases (ChEMBL, PubChem) .

Basic: What are the best practices for storing this compound to ensure long-term stability?

  • Conditions : Store at -20°C under argon in amber vials.
  • Stability monitoring : Perform HPLC-MS every 6 months; discard if purity drops below 90%.
  • Lyophilization : For aqueous stock solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Advanced: What strategies can mitigate the impact of residual solvents on the compound’s crystallography data?

Crystallization screening : Use high-throughput vapor diffusion with >500 conditions (e.g., Hampton Index).

Solvent exchange : Soak crystals in hexane or pentane to displace volatile residues.

Data correction : Apply SQUEEZE in SHELXL to model disordered solvent regions .

Advanced: How can researchers establish a robust structure-activity relationship (SAR) for derivatives of this compound?

  • Design : Synthesize derivatives with systematic modifications (e.g., piperidine N-substituents, azepane ring expansion).
  • Data integration : Use cheminformatics platforms (e.g., KNIME) to correlate structural features with activity cliffs.
  • Validation : Apply leave-one-out cross-validation to SAR models to avoid overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.